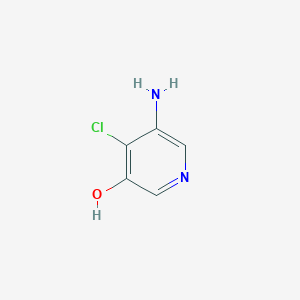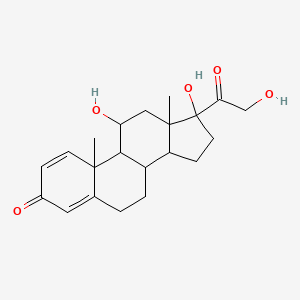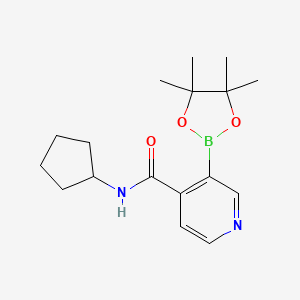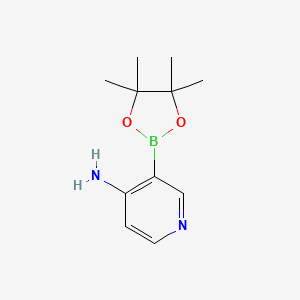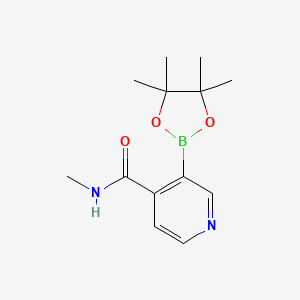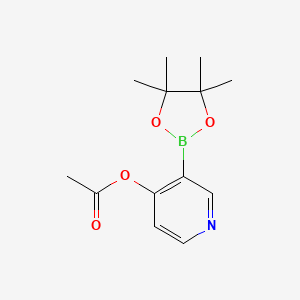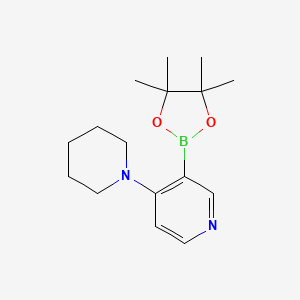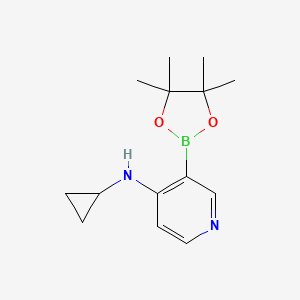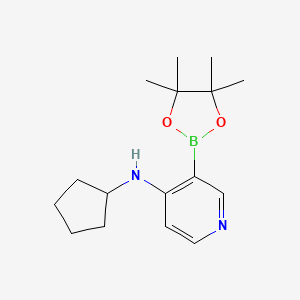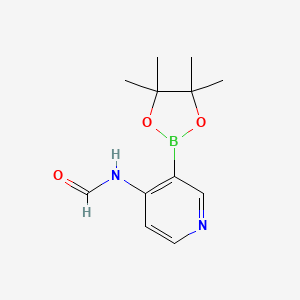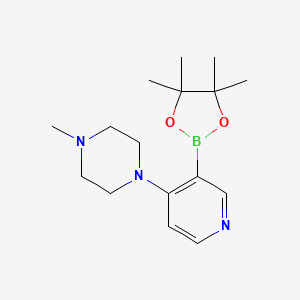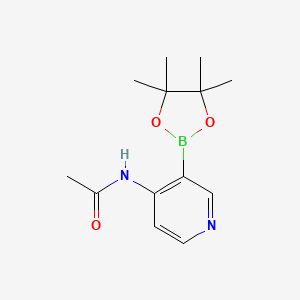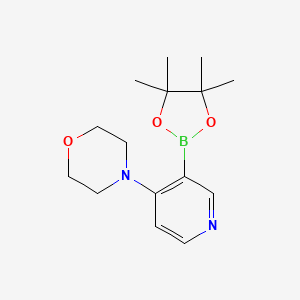
4-Morpholinopyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinopyridine-3-boronic acid pinacol ester, also known as 4-MOP-3-BAPE, is a boronic acid ester of morpholinopyridine, a heterocyclic compound commonly used as a building block in organic synthesis. 4-MOP-3-BAPE is an important reagent for synthesizing compounds in the laboratory and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
4-Morpholinopyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research. It is commonly used as a reagent for synthesizing organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst for the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, 4-Morpholinopyridine-3-boronic acid pinacol ester is used as a substrate for the synthesis of boronic acid derivatives, such as boronic acid esters, which can be used as building blocks for the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism of action of 4-Morpholinopyridine-3-boronic acid pinacol ester is based on its ability to form a boronic acid ester with a variety of compounds. This reaction is catalyzed by a base, such as potassium carbonate, and results in the formation of a boronic acid ester. The boronic acid ester can then be used as a building block for the synthesis of more complex organic compounds.
Biochemical and Physiological Effects
4-Morpholinopyridine-3-boronic acid pinacol ester has not been studied extensively for its biochemical and physiological effects. It is not known to have any toxic effects on humans or animals, and there is no evidence that it has any effect on the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-Morpholinopyridine-3-boronic acid pinacol ester has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a versatile reagent for synthesizing organic compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, 4-Morpholinopyridine-3-boronic acid pinacol ester also has several limitations. It is not very soluble in water and requires the use of organic solvents for most reactions. Additionally, it is sensitive to air and light and must be handled carefully.
Orientations Futures
There are several potential future directions for 4-Morpholinopyridine-3-boronic acid pinacol ester. One possibility is to explore its potential as a catalyst for the synthesis of other heterocyclic compounds. Additionally, further research could be conducted to investigate its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore its potential biochemical and physiological effects on humans and animals.
Méthodes De Synthèse
4-Morpholinopyridine-3-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method involves the reaction of 4-morpholinopyridine with 3-boronic acid pinacol ester in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-Morpholinopyridine-3-boronic acid pinacol ester and the by-product, pyridine. Other methods of synthesis include the reaction of 4-morpholinopyridine with 3-boronic acid dimethyl ester in the presence of a base, and the reaction of 4-morpholinopyridine with 3-boronic acid pinacol borane.
Propriétés
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-11-17-6-5-13(12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCBGKHEAHJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinopyridine-3-boronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

